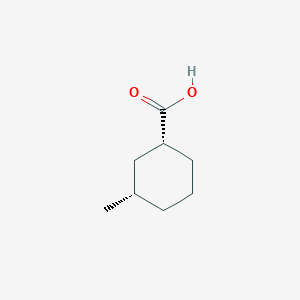

cis-3-Methyl-cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-3-Methyl-cyclohexanecarboxylic acid: is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol It is a derivative of cyclohexanecarboxylic acid, where a methyl group is attached to the third carbon of the cyclohexane ring in the cis configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-cyclohexanecarboxylic acid typically involves the hydrogenation of 3-methylbenzoic acid under specific conditions. The process includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures . The reaction proceeds as follows:

3-Methylbenzoic acid+H2Pd/Ccis-3-Methyl-cyclohexanecarboxylic acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: cis-3-Methyl-cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:

Substitution: The carboxylic acid group can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄, anhydrous conditions.

Substitution: SOCl₂, COCl₂, reflux conditions.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Acid chlorides.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Cis-3-Methyl-cyclohexanecarboxylic acid serves as a precursor for synthesizing various pharmaceutical compounds. Its structural features allow it to be modified into more complex molecules that exhibit biological activity. For instance, derivatives of this acid have been investigated for their potential as ligands in receptor binding studies, particularly in the context of serotonin receptors, which are critical in neuropharmacology .

Structure-Activity Relationship Studies

Research has utilized this compound to explore the structure-activity relationship (SAR) of various compounds. By modifying the position of the methyl group on the cyclohexane ring, researchers can evaluate how these changes affect binding affinities and pharmacokinetics of related compounds . Such studies are crucial for drug development, enabling scientists to optimize therapeutic efficacy.

Synthesis of Cyclohexyl Derivatives

This compound is also used as a building block in synthesizing cyclohexyl derivatives. For example, it can be converted into cyclohexylcarbonyl chlorides through reactions with oxalyl chloride, facilitating further chemical transformations that yield biologically active compounds .

Agrochemical Development

In agrochemistry, this compound can be employed to develop new pesticides or herbicides. Its ability to form esters or amides with various functional groups allows for the design of compounds that can effectively target specific pests while minimizing environmental impact.

Material Science

The compound's unique structure makes it suitable for applications in materials science, particularly in the development of polymers and resins. Its derivatives can provide specific properties such as flexibility and thermal stability when incorporated into polymer matrices.

Case Studies

Mécanisme D'action

The mechanism of action of cis-3-Methyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Cyclohexanecarboxylic acid: A simpler analog without the methyl group, used in similar applications.

trans-3-Methyl-cyclohexanecarboxylic acid: The trans isomer of the compound, which may exhibit different chemical and biological properties.

3-Methylbenzoic acid: The aromatic precursor used in the synthesis of cis-3-Methyl-cyclohexanecarboxylic acid.

Uniqueness: this compound is unique due to its specific cis configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its trans isomer and other related compounds .

Activité Biologique

Cis-3-Methyl-cyclohexanecarboxylic acid (CAS No. 13293-59-9) is a cyclic carboxylic acid that has garnered interest due to its potential biological activities. This compound, characterized by the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol, is noted for its structural features that may influence its biological interactions and applications in medicinal chemistry.

- Molecular Formula : C8H14O2

- Molecular Weight : 142.2 g/mol

- CAS Number : 13293-59-9

- Synonyms : 3-Methylcyclohexanecarboxylic acid, 3-Methyl-1-cyclohexanecarboxylic acid

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential applications in drug development and metabolic processes.

1. Genotoxicity and Cytotoxicity

Research indicates that derivatives of cyclohexanecarboxylic acids, including this compound, have been tested for genotoxicity. A study reported that certain related compounds did not exhibit significant genotoxic effects in bacterial reverse mutation assays or chromosomal aberration tests using human lymphocytes, suggesting a low risk for genetic toxicity .

2. Enzyme Inhibition

This compound has been explored as a potential inhibitor of specific enzymes involved in lipid metabolism. For instance, some derivatives have shown inhibitory activity against diacylglycerol O-acyltransferase 1 (DGAT1), which plays a crucial role in triglyceride synthesis. The structure-activity relationship (SAR) studies suggest that modifications to the cyclohexane ring can significantly affect inhibitory potency .

Case Study 1: DGAT1 Inhibition

A study involving a series of benzimidazole compounds with pyridyl-oxy-cyclohexanecarboxylic acid moieties demonstrated promising results in inhibiting DGAT1. The following table summarizes the IC50 values for selected compounds:

| Compound | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) |

|---|---|---|

| 3A | 1.7 | 2.2 |

| 3B | 3.0 | 4.4 |

| 4A | 2.1 | 3.7 |

| 4B | 2.0 | 4.2 |

These findings indicate that structural modifications can enhance enzyme inhibition, making these compounds candidates for further development as therapeutic agents targeting lipid metabolism .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment, the methyl ester of cyclohexanecarboxylic acid was evaluated for repeated dose toxicity and skin sensitization potential. Results indicated no significant adverse effects at tested concentrations, supporting the safety profile of related compounds for use in food and cosmetic applications .

Propriétés

IUPAC Name |

(1R,3S)-3-methylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFSKZDQGRCLBN-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.